molecular formula C5H2BrF2NOS B2646179 4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde CAS No. 2248379-43-1

4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde

Cat. No. B2646179
M. Wt: 242.04
InChI Key: RZZYKNPKZKPPLV-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in industry or research.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also usually reported.



Molecular Structure Analysis

Researchers use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of a compound. This can provide information about the compound’s functional groups, stereochemistry, and molecular weight.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Researchers may also look at the compound’s chemical stability and reactivity.


Scientific Research Applications

Synthesis of Complex Molecules

One study demonstrated a convenient synthesis method for a macrocyclic antibiotic's central skeleton, utilizing a stepwise method that involves converting specific groups into 2-thiazolyl groups via thioamide and carbaldehyde groups. This method was applied to synthesize an antibiotic, showing the compound's potential in antibiotic synthesis (Okumura et al., 1998).

Synthesis of Derivatives for Biological Studies

Another research effort focused on the synthesis of thiazole derivatives from thiazolidine-2,4-dione, highlighting the versatility of thiazole compounds in creating biologically active molecules. These derivatives were explored for potential applications in medicinal chemistry, indicating their relevance in drug development (Athmani et al., 1992).

Antimicrobial Studies

A series of novel 2,4-disubstituted thiazole derivatives were synthesized and screened for their antibacterial activities against various microorganisms. The study revealed significant antibacterial activity, showcasing the compound's role in developing new antimicrobial agents (Vijesh et al., 2010).

Chemical Reactions and Mechanistic Insights

Research into the reactions of specific thiazole derivatives has provided insights into synthetic pathways that can lead to the creation of heteroanellated compounds containing thiophene, pyrazole, pyrimidine, and thiazepine rings. Such studies are crucial for understanding reaction mechanisms and developing novel synthetic strategies (Neidlein & Schröder, 1992).

Safety And Hazards

Researchers refer to the compound’s Material Safety Data Sheet (MSDS) for information on its hazards. This includes its toxicity, flammability, and environmental impact. It also includes guidelines for safe handling and storage.


Future Directions

This involves discussing potential future research directions. For example, if the compound has medicinal properties, researchers might discuss the possibility of using it to develop new drugs.


I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

4-bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2NOS/c6-3-2(1-10)11-5(9-3)4(7)8/h1,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZYKNPKZKPPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(N=C(S1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde

CAS RN

2248379-43-1
Record name 4-bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde
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